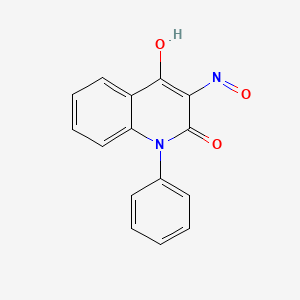
(3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime
Vue d'ensemble
Description
(3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the quinoline family and has been found to possess unique properties that make it a promising candidate for further study.
Applications De Recherche Scientifique
Antioxidant Properties
Oximes, including compounds similar to (3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime, have been investigated for their potential antioxidant properties. A study on 3-(phenylhydrazono) butan-2-one oxime, a compound structurally related to the oxime , demonstrated its efficacy in reducing hydrogen peroxide-induced lipid peroxidation, suggesting its potential as an antioxidant compound (Puntel et al., 2008).
Catalytic Synthesis and Antimicrobial Activity
Quinoline derivatives, similar to the specified compound, have been synthesized using Zirconium nanoparticles (ZrO2 NPs) as catalysts, demonstrating potential antimicrobial activity. This synthesis method, which involved derivatives like 3-benzylidene-1-phenylquinoline-2,4(1H,3H)-dione, highlighted the compound's potential for antibacterial and antifungal applications (Jadhav et al., 2017).
Synthesis and Antimicrobial Activities of New Oxime Carbamates
Research involving the synthesis of new oxime carbamates of 3-aryl-2-thioquinazolin-4(3H)-one, which shares structural similarities with the compound , has shown significant results in antimicrobial activities. This implies potential for similar structures in antimicrobial applications (Patil et al., 2012).
NMDA Receptor Glycine Site Antagonists
Compounds structurally related to (3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime, such as 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes, have been identified as potent antagonists for NMDA receptor glycine sites. This suggests potential neurological applications for similar compounds (Cai et al., 1996).
Cytotoxic Evaluation
Certain derivatives of 4-anilino-2-phenylquinoline, related to the compound , have been evaluated for cytotoxicity against cancer cells. This research implies potential use in cancer treatment or as a model for the development of anticancer agents (Zhao et al., 2005).
Propriétés
IUPAC Name |
4-hydroxy-3-nitroso-1-phenylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-11-8-4-5-9-12(11)17(15(19)13(14)16-20)10-6-2-1-3-7-10/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVMFMIISDSSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



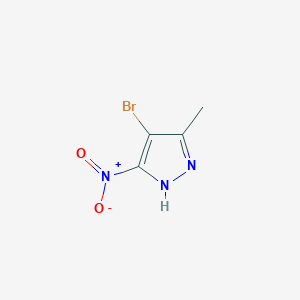
![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B1417410.png)
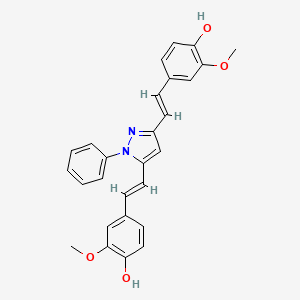
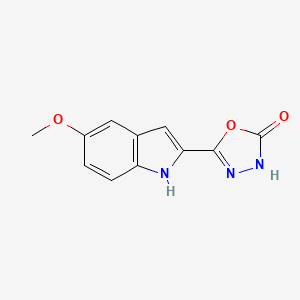
![2-[(4-fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1417414.png)
![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)
![3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417419.png)
![3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417420.png)
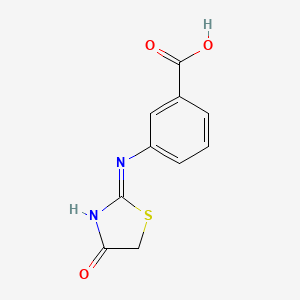
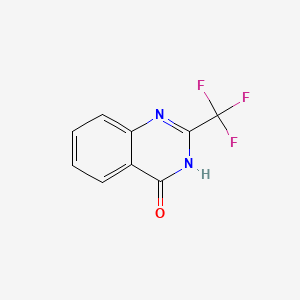
![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)
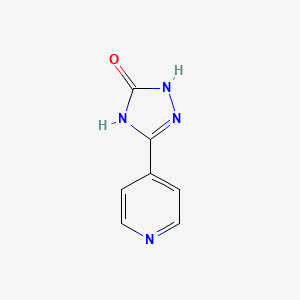
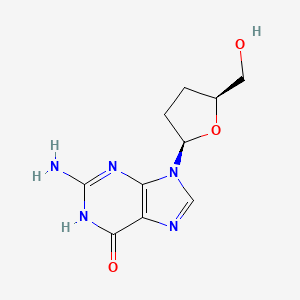
![2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417429.png)